Product packaging for Methyl 3-fluoro-2-methoxybenzoate(Cat. No.:CAS No. 106428-04-0)

Methyl 3-fluoro-2-methoxybenzoate

Cat. No.: B025766
CAS No.: 106428-04-0
M. Wt: 184.16 g/mol
InChI Key: PXGWESGJXYODOO-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-2-methoxybenzoate, also known as this compound, is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FO3 B025766 Methyl 3-fluoro-2-methoxybenzoate CAS No. 106428-04-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-fluoro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGWESGJXYODOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600700
Record name Methyl 3-fluoro-2-methoxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106428-04-0
Record name Methyl 3-fluoro-2-methoxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106428-04-0
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Synthetic Methodologies for Methyl 3 Fluoro 2 Methoxybenzoate

General Approaches to Fluorinated Benzoate (B1203000) Esters

The synthesis of fluorinated benzoate esters like Methyl 3-fluoro-2-methoxybenzoate generally follows one of two primary strategic routes. The first strategy involves the esterification of a pre-existing fluorinated benzoic acid. In this case, 3-fluoro-2-methoxybenzoic acid serves as the direct precursor, which is then reacted with methanol (B129727) to form the desired ester. This approach is often favored when the fluorinated carboxylic acid is commercially available or readily synthesized.

The second major strategy involves introducing the fluorine atom at a later stage of the synthesis. This pathway would begin with a non-fluorinated substrate, such as methyl 2-methoxybenzoate (B1232891), followed by a regioselective fluorination reaction to install the fluorine atom at the C3 position of the aromatic ring. The success of this route is highly dependent on the availability of selective fluorinating agents and the directing effects of the substituents already present on the benzene (B151609) ring. scripps.edu

Esterification Reactions

Esterification is a fundamental reaction in organic chemistry and a direct method for synthesizing this compound from its corresponding carboxylic acid.

The most common method for this transformation is the Fischer-Speier esterification. This reaction involves heating the corresponding carboxylic acid, 3-fluoro-2-methoxybenzoic acid, with an excess of methanol in the presence of a strong acid catalyst. youtube.com The reaction is an equilibrium process, and using a large excess of methanol helps to drive the equilibrium towards the formation of the methyl ester product. usm.my While traditional methods involve refluxing for several hours, modern variations using microwave irradiation have been shown to significantly reduce reaction times. usm.my

Recent research has also explored advanced catalytic systems to improve efficiency and yield. For instance, metal-organic frameworks (MOFs) like UiO-66-NH2 have been successfully employed as heterogeneous catalysts for the methyl esterification of various fluorinated benzoic acids, offering benefits such as reduced reaction times and easier catalyst separation compared to traditional homogeneous catalysts. rsc.orgresearchgate.netsemanticscholar.org

Catalytic Methods for Esterification of Fluorinated Benzoic Acids

CatalystMethodologyTypical ConditionsKey Advantages
Sulfuric Acid (H₂SO₄)Homogeneous Acid CatalysisReflux in excess methanol or microwave irradiation. usm.myLow cost, readily available. youtube.com
Boron Trifluoride Methanol Complex (BF₃·MeOH)Homogeneous Lewis Acid CatalysisOften used as a benchmark for derivatization. rsc.orgEffective methylating agent. rsc.org
UiO-66-NH₂ (MOF)Heterogeneous CatalysisHeating in a sealed vessel (e.g., 150°C for 10 hours). researchgate.netReusable catalyst, reduced reaction time, high yields. rsc.orgresearchgate.net
Thionyl Chloride (SOCl₂)Two-Step (via Acyl Chloride)React acid with SOCl₂, then add methanol. High reactivity, avoids equilibrium limitations.

Acid-catalyzed esterification, or Fischer esterification, proceeds through a well-understood mechanism. The process begins with the protonation of the carbonyl oxygen of the benzoic acid by the acid catalyst (e.g., H₂SO₄). youtube.com This step significantly increases the electrophilicity of the carbonyl carbon.

The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer from the newly added methoxy (B1213986) group to one of the hydroxyl groups, forming a good leaving group (water). Finally, the elimination of water and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product. youtube.com The use of Lewis acids like the BF₃·MeOH complex follows a similar principle of activating the carboxylic acid group toward nucleophilic attack. rsc.org

Fluorination Strategies

An alternative synthetic route involves the direct fluorination of a suitable precursor, such as methyl 2-methoxybenzoate. This approach relies on electrophilic aromatic substitution.

Introducing a fluorine atom onto an aromatic ring can be achieved using powerful electrophilic fluorinating agents that act as a source of an "F+" cation. scripps.edu For a substrate like methyl 2-methoxybenzoate, the existing methoxy (-OCH₃) and methyl ester (-COOCH₃) groups influence the position of the incoming electrophile. The methoxy group is a strong activating, ortho-, para-director, while the methyl ester group is a deactivating, meta-director. The combined influence of these groups makes achieving high regioselectivity for the desired C3 position a significant chemical challenge that depends heavily on the specific reagent and conditions employed.

A variety of N-F reagents have been developed for electrophilic fluorination. lew.ro These reagents are generally more stable and easier to handle than elemental fluorine. scripps.edu The choice of reagent is critical, as their reactivity and selectivity can vary significantly. lew.ro

For the fluorination of an activated aromatic ring, reagents such as Selectfluor® (F-TEDA-BF₄) and N-Fluoropyridinium salts are commonly used. scripps.edulew.ro N-Fluoropyridinium triflate, for example, is a potent reagent capable of fluorinating aromatic rings. lew.ro The reaction would typically be carried out in an inert solvent, where the fluorinating agent delivers an electrophilic fluorine species to the electron-rich benzene ring of methyl 2-methoxybenzoate. Optimizing the reaction conditions, including solvent, temperature, and the specific N-F reagent, is crucial to maximize the yield of the desired this compound isomer.

Common Electrophilic Fluorinating Reagents

Reagent NameAbbreviation / FormulaCharacteristics
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor® / F-TEDA-BF₄Stable, crystalline solid; widely used and versatile. scripps.edu
N-FluorobenzenesulfonimideNFSIStable, crystalline solid; effective for fluorinating enolates and aromatic compounds.
N-Fluoropyridinium triflateN/AA powerful and highly reactive fluorinating agent. lew.ro
Xenon DifluorideXeF₂A potent fluorinating agent, often used with an acid catalyst. scripps.edu

Starting Material Considerations for Synthesis

Precursors such as 2-methoxybenzoic acid

2-Methoxybenzoic acid and its corresponding methyl ester are logical starting points for the synthesis of this compound. The primary challenge lies in the introduction of a fluorine atom at the C-3 position of the aromatic ring. The existing methoxy and carboxyl groups exert a significant influence on the regioselectivity of electrophilic substitution reactions. The methoxy group is an activating, ortho, para-director, while the methyl ester group is a deactivating, meta-director. This conflicting directing effect complicates direct fluorination.

Modern fluorination methods offer potential solutions. Transition-metal-catalyzed C-H activation/fluorination is a promising strategy. acs.org For instance, palladium catalysts have been developed for the fluorination of C-H bonds in substituted arylpyridines and other heterocycles, often using electrophilic fluorine sources like N-fluoropyridinium reagents. acs.org While direct application to 2-methoxybenzoic acid for 3-fluorination is not explicitly detailed, the principles of catalyst design and reaction optimization from these studies are highly relevant.

Synthesis from Methyl 3-hydroxy-4-methoxybenzoate (related compound)

Methyl 3-hydroxy-4-methoxybenzoate serves as a key starting material in the synthesis of complex molecules, such as the tyrosine kinase inhibitor Gefitinib. mdpi.comresearchgate.net Although this route does not directly yield this compound, its initial steps illustrate the manipulation of a similarly substituted benzene ring.

A reported synthesis of Gefitinib begins with the alkylation of Methyl 3-hydroxy-4-methoxybenzoate with 1-bromo-3-chloropropane. mdpi.com This is followed by a series of transformations including nitration, reduction of the nitro group, and cyclization. mdpi.com

Table 1: Example Reaction Sequence Starting from Methyl 3-hydroxy-4-methoxybenzoate

StepReactionReagents and ConditionsProductYieldReference
1Alkylation1-bromo-3-chloropropane, K₂CO₃, DMF, 70°C, 4hMethyl 3-(3-chloropropoxy)-4-methoxybenzoate94.7% mdpi.com
2NitrationNitric acid, acetic acid, acetic anhydride, 0-5°C to RT, 6hMethyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate- mdpi.com
3ReductionPowdered iron, acetic acid, 50-60°C, 30 minMethyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate77% mdpi.com

This table outlines the initial steps in the synthesis of Gefitinib, demonstrating the chemical utility of the Methyl 3-hydroxy-4-methoxybenzoate scaffold.

This synthetic sequence highlights how functional groups on the benzoate ring can be elaborated through a multi-step process, a principle that could be adapted for the synthesis of other complex substituted benzoates.

Bromination and Subsequent Coupling Reactions (related compounds)

A versatile strategy for synthesizing specifically substituted aromatic compounds involves initial bromination followed by a cross-coupling reaction to introduce the desired functional group. This approach circumvents challenges associated with direct functionalization.

The first step is the regioselective bromination of an appropriate precursor. Various methods exist for the bromination of activated aromatic compounds, often using N-bromosuccinimide (NBS) as the bromine source. organic-chemistry.org The choice of solvent and catalyst can significantly influence the reaction's selectivity. For example, using NBS in tetrabutylammonium (B224687) bromide can achieve predominant para-selective monobromination of activated aromatics. organic-chemistry.org

Once a bromo-substituted intermediate is secured, the bromine atom can be replaced with a fluorine atom. Palladium-catalyzed C-F cross-coupling has emerged as a powerful method for this transformation. nih.gov These reactions typically employ a palladium catalyst, a specialized ligand (such as a biaryl monophosphine), and a fluoride (B91410) source, like cesium fluoride (CsF). acs.orgnih.gov This approach allows for the formation of aryl fluorides from aryl bromides or triflates under conditions that are often milder than traditional methods. nih.gov The development of robust catalyst systems has been crucial for making this once-elusive reaction a practical synthetic tool. nih.gov

Specific Reaction Conditions and Optimization

The success of synthesizing this compound hinges on the careful control and optimization of reaction conditions. Factors such as temperature, solvent, and the choice of catalyst system are paramount in maximizing yield and purity.

Temperature and Solvent Effects

Temperature and solvent choice have a profound impact on chemical reactions, influencing solubility, reaction rates, and stability of reactants and intermediates.

Temperature: The solubility of benzoic acid and its derivatives in various solvents generally increases with temperature. researchgate.netresearchgate.net However, higher temperatures can also lead to degradation. Studies on benzoic acid derivatives in subcritical water show that while the parent benzoic acid is stable up to 300°C, substituted derivatives can begin to degrade at 150°C and undergo severe degradation at 200°C. nih.gov Therefore, temperature must be carefully controlled to ensure both sufficient reactivity and the stability of the desired product. In palladium-catalyzed fluorination reactions, temperatures are often elevated, for instance, to 120°C, to facilitate the challenging C-F bond formation. acs.org

Solvent: The solvent plays a critical role in solvating reactants, influencing catalyst activity, and determining the reaction pathway. For instance, the use of hexafluoroisopropanol as a solvent has been shown to enable mild and regioselective halogenation of arenes with N-halosuccinimides. organic-chemistry.org In studies of benzoic acid dimerization, it was found that solvents have a strong effect on inducing the dissociation of dimers, a factor that can influence reactivity. nih.gov The choice of solvent can also be critical for selectivity; for example, using acetonitrile (B52724) (MeCN) was essential for achieving high monoselectivity in certain fluorination reactions. acs.org

Catalyst Systems

Catalysis is central to modern organic synthesis, enabling efficient and selective transformations that would otherwise be difficult or impossible.

For the crucial fluorination step, palladium-based catalyst systems have been extensively studied. A common system involves a palladium precursor, such as [(cinnamyl)PdCl]₂, paired with a specialized ligand, like the biaryl monophosphine AdBrettPhos. acs.org These ligands are uniquely capable of promoting the difficult Ar-F reductive elimination from the palladium(II) intermediate, which is a key step in the catalytic cycle. nih.gov The development of these catalysts has made the C-F cross-coupling process a viable synthetic strategy. nih.govnih.gov

Beyond fluorination, other steps in a synthetic sequence also rely on catalysis. For example, the esterification of benzoic acids can be effectively catalyzed by solid acid catalysts, such as those based on zirconium or titanium. mdpi.com For coupling reactions, such as the Suzuki-Miyaura coupling, which could be used in alternative synthetic routes, palladium catalysts are also the standard. beilstein-journals.org The choice of catalyst is tailored to the specific transformation, aiming for high efficiency, selectivity, and functional group tolerance. nih.gov

Purification Techniques

Following the synthesis of this compound, purification is essential to remove unreacted starting materials, byproducts, and other impurities. The selection of a suitable purification method is contingent on the scale of the reaction and the nature of the impurities. The most common and effective techniques employed for this compound are flash column chromatography and recrystallization.

Flash Column Chromatography

Flash column chromatography is a widely used purification technique in organic synthesis for its efficiency and speed in separating components of a mixture. biotage.com For the purification of methyl benzoates, silica (B1680970) gel is a common stationary phase. The crude product, once concentrated, can be purified using silica gel chromatography with an appropriate solvent system, such as a mixture of ethyl acetate (B1210297) and hexanes.

The process involves packing a glass column with silica gel and equilibrating it with a non-polar solvent mixture. orgsyn.org The crude sample, often pre-adsorbed onto a small amount of silica gel or Celite, is then carefully loaded onto the top of the column. orgsyn.org The solvent system, referred to as the eluent, is then passed through the column under positive pressure, typically using compressed air. orgsyn.org By gradually increasing the polarity of the eluent, the various components of the mixture are moved down the column at different rates, allowing for their separation. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

While specific eluent systems for this compound are not extensively detailed in the provided search results, a typical gradient might start with a low percentage of ethyl acetate in hexanes, gradually increasing the ethyl acetate concentration to elute the more polar desired product. For related compounds, such as 5-bromo-3-fluoro-2-methylbenzoate, purification via column chromatography using petroleum ether as an eluent has been reported. google.com

Recrystallization

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle relies on the differential solubility of the desired compound and the impurities in a chosen solvent at different temperatures. An ideal solvent for recrystallization is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either highly soluble or insoluble at all temperatures.

For fluoro-substituted benzoic acids, which are precursors to the title compound, recrystallization is a key purification step. For instance, 3,4-difluoro-2-methylbenzoic acid can be recrystallized from an ethanol/water mixture. chemicalbook.com Similarly, isomers of fluoro-methylbenzoic acids can be separated through recrystallization. google.com This suggests that a solvent system comprising an alcohol and water, or another appropriate solvent pair, could be effective for the purification of this compound, which is a solid at room temperature. The process involves dissolving the crude solid in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. The purified solid is then collected by filtration.

Synthesis of Related Fluoro-methoxybenzoate Derivatives for Comparative Analysis

To understand the structure-activity relationships and the influence of substituent positioning on the chemical and physical properties of this compound, it is useful to compare it with its isomers and other related derivatives. The synthesis of these analogues often employs similar fundamental reactions, such as esterification and fluorination, but with different starting materials or regioselective steps.

Methyl 3,4-difluoro-2-methoxybenzoate

Methyl 3,4-difluoro-2-methoxybenzoate is an analogue containing an additional fluorine atom on the benzene ring. smolecule.com Its synthesis typically begins with a suitable precursor like 2-methoxybenzoic acid. The key steps involve the introduction of the two fluorine atoms onto the aromatic ring through fluorination reactions, followed by the esterification of the resulting difluorinated benzoic acid with methanol in the presence of an acid catalyst to yield the final methyl ester. smolecule.com

Table 1: Synthetic Overview for Methyl 3,4-difluoro-2-methoxybenzoate

Step Reaction Type Key Reagents/Conditions
1 Fluorination 2-methoxybenzoic acid, Electrophilic fluorinating agent

Methyl 4-fluoro-2-methoxybenzoate (B8386723)

Methyl 4-fluoro-2-methoxybenzoate is an isomer of the primary compound of interest. It is used as a pharmaceutical intermediate and in the development of kinase inhibitors. thermofisher.com The synthesis of this compound can be achieved through the esterification of 4-fluoro-2-methoxybenzoic acid. This precursor acid can be synthesized from m-fluorotoluene through a Friedel-Crafts acylation, followed by hydrolysis and acidification. google.com The final esterification step would involve reacting the acid with methanol.

Table 2: Synthetic Overview for Methyl 4-fluoro-2-methoxybenzoate

Step Reaction Type Starting Material Key Reagents/Conditions
1 Friedel-Crafts Acylation m-Fluorotoluene Trichloroacetyl chloride, Anhydrous aluminum trichloride
2 Hydrolysis/Acidification Acylated intermediate Alkaline solution, then acid
3 Isomer Separation Mixture of acids Recrystallization

Methyl 4-fluoro-3,5-diiodo-2-methoxybenzoate

The synthesis of this di-iodinated derivative would likely start from a pre-existing fluoro-methoxybenzoate, such as Methyl 4-fluoro-2-methoxybenzoate. The introduction of two iodine atoms onto the aromatic ring would be achieved through an electrophilic aromatic substitution reaction, specifically iodination. The positions of the incoming iodine atoms would be directed by the existing activating (methoxy) and deactivating (fluoro, ester) groups on the ring.

Table 3: Proposed Synthetic Overview for Methyl 4-fluoro-3,5-diiodo-2-methoxybenzoate

Step Reaction Type Starting Material Key Reagents/Conditions

Methyl 2-amino-4-fluoro-3-methoxybenzoate

The synthesis of the parent acid, 2-amino-4-fluoro-3-methoxybenzoic acid (CAS 126480-32-8), can be approached through a multi-step sequence starting from a suitably substituted fluorobenzoic acid. biosynce.com A general strategy involves the nitration of a fluorinated benzoic acid, followed by reduction of the nitro group to an amine. For instance, the synthesis of 2-amino-4-fluorobenzoic acid has been demonstrated starting from 4-fluorohalogenobenzoic acids, which are first nitrated and then catalytically reduced to yield the desired aminobenzoic acid. google.com A similar approach could be envisioned for a methoxy-substituted analogue.

Once the 2-amino-4-fluoro-3-methoxybenzoic acid has been synthesized, the final step is esterification to yield Methyl 2-amino-4-fluoro-3-methoxybenzoate. This transformation is typically achieved through standard acid-catalyzed esterification (Fischer esterification) by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid. rsc.org

Compound NameCAS NumberKey Synthetic Steps
2-Amino-4-fluoro-3-methoxybenzoic acid126480-32-8Nitration of a fluorobenzoic acid, followed by reduction.
Methyl 2-amino-4-fluoro-3-methoxybenzoateNot AvailableEsterification of the parent carboxylic acid.

Methyl 2-amino-3-fluoro-4-methoxybenzoate

Similar to the previous entry, a detailed experimental procedure for the direct synthesis of Methyl 2-amino-3-fluoro-4-methoxybenzoate is not widely documented. The synthetic strategy would logically proceed through the formation of its corresponding carboxylic acid, 2-amino-3-fluoro-4-methoxybenzoic acid, followed by a standard esterification process.

The synthesis of 2-amino-3-fluorobenzoic acid is well-established and can be achieved through methods such as the oxidation of 7-fluoroisatin (B1296980). orgsyn.org In one procedure, 7-fluoroisatin is treated with hydrogen peroxide in a sodium hydroxide (B78521) solution. Subsequent acidification yields 2-amino-3-fluorobenzoic acid. orgsyn.org To obtain the desired 4-methoxy substituted analogue, a similar route could be employed starting from a methoxy-substituted isatin (B1672199) precursor.

Alternatively, the synthesis of related aminobenzoic acids, such as 4-amino-3-methoxybenzoic acid, has been achieved by the hydrolysis of the corresponding methyl ester. chemicalbook.com This suggests that if the nitro-precursor, Methyl 3-fluoro-4-methoxy-2-nitrobenzoate, were available, reduction of the nitro group followed by any necessary manipulations could provide the target compound.

The final conversion to Methyl 2-amino-3-fluoro-4-methoxybenzoate would be accomplished by esterification of 2-amino-3-fluoro-4-methoxybenzoic acid, likely using methanol in the presence of an acid catalyst. rsc.org

Precursor CompoundKey TransformationTarget Compound
Methoxy-substituted isatinOxidation with hydrogen peroxide2-Amino-3-fluoro-4-methoxybenzoic acid
2-Amino-3-fluoro-4-methoxybenzoic acidAcid-catalyzed esterification with methanolMethyl 2-amino-3-fluoro-4-methoxybenzoate

Methyl 3-fluoro-2-nitrobenzoate

The synthesis of Methyl 3-fluoro-2-nitrobenzoate can be achieved via a two-step process involving the nitration of a fluorinated benzoic acid followed by esterification.

The precursor, 3-fluoro-2-nitrobenzoic acid, can be synthesized, although specific details on the regioselectivity of nitrating 3-fluorobenzoic acid are critical. The nitration of 3-fluorobenzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid has been reported to produce 5-fluoro-2-nitrobenzoic acid in high yield. chemicalbook.com To obtain the 3-fluoro-2-nitro isomer, alternative starting materials or nitrating conditions that favor nitration at the 2-position would be necessary. For example, the oxidation of 2-fluoro-3-nitrotoluene (B1317587) has been used to prepare the regioisomeric 2-fluoro-3-nitrobenzoic acid. chemicalbook.com A plausible, though not explicitly documented, route to 3-fluoro-2-nitrobenzoic acid could involve the oxidation of 3-fluoro-2-nitrotoluene.

Once 3-fluoro-2-nitrobenzoic acid is obtained, it can be converted to its methyl ester via Fischer esterification. A general procedure for this involves refluxing the nitrobenzoic acid with an excess of methanol and a catalytic amount of sulfuric acid. usm.my The reaction mixture is then typically poured into ice water to precipitate the ester, which can be collected by filtration. An improved microwave-assisted esterification of a similar compound, 4-fluoro-3-nitrobenzoic acid, has also been reported, offering a more efficient method. usm.my

Starting MaterialReactionProduct
3-Fluoro-2-nitrotoluene (hypothetical)Oxidation3-Fluoro-2-nitrobenzoic acid
3-Fluoro-2-nitrobenzoic acidFischer Esterification with Methanol/H₂SO₄Methyl 3-fluoro-2-nitrobenzoate

Methyl 5-fluoro-2-methyl-3-nitrobenzoate

The synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a well-documented two-step process starting from 5-fluoro-2-methylbenzoic acid. chemicalbook.comgoogle.comwipo.int

The first step is the nitration of 5-fluoro-2-methylbenzoic acid. In a typical procedure, 5-fluoro-2-methylbenzoic acid is added portionwise to concentrated sulfuric acid at a low temperature (e.g., -5 to 0 °C). A mixture of concentrated nitric acid and sulfuric acid is then added dropwise, maintaining the low temperature. After stirring for a couple of hours, the reaction mixture is poured into ice, and the precipitated 5-fluoro-2-methyl-3-nitrobenzoic acid is collected by filtration. chemicalbook.com To improve yield and purity, alternative methods using fuming nitric acid and oleum (B3057394) have been developed. google.com

ReactantReagentsProductYield (two steps)
5-Fluoro-2-methylbenzoic acid1. Conc. H₂SO₄, Conc. HNO₃2. Methanol, SOCl₂Methyl 5-fluoro-2-methyl-3-nitrobenzoate25%
5-Fluoro-2-methylbenzoic acid1. Fuming HNO₃, Oleum2. MethanolMethyl 5-fluoro-2-methyl-3-nitrobenzoate52% (as brown solid)

3-Fluoro-2-methoxybenzoic acid (precursor)

3-Fluoro-2-methoxybenzoic acid is a key precursor for the synthesis of this compound. While it is commercially available, its synthesis is a crucial step for a complete synthetic route. uni.lu

A definitive, published experimental procedure for the synthesis of 3-fluoro-2-methoxybenzoic acid is not readily found. However, its synthesis can be conceptualized based on standard organic chemistry transformations. One possible route could involve the fluorination of a suitable precursor. For example, the synthesis of 2-fluoro-3-chlorobenzoic acid has been achieved by a fluorine substitution reaction on 2,3-dichlorobenzoyl chloride using a fluorinating agent in the presence of a phase-transfer catalyst, followed by hydrolysis. google.com A similar strategy could potentially be applied to a precursor with a methoxy group.

Another plausible approach is the methylation of a corresponding hydroxybenzoic acid. For instance, 3-methoxybenzoic acid is produced industrially by the methylation of 3-hydroxybenzoic acid. ossila.com Therefore, the synthesis of 3-fluoro-2-methoxybenzoic acid could potentially start from 3-fluoro-2-hydroxybenzoic acid, which would then be methylated at the hydroxyl position.

Once 3-fluoro-2-methoxybenzoic acid is obtained, it can be readily converted to this compound through standard esterification procedures, such as the Fischer esterification with methanol and an acid catalyst. rsc.org

Potential PrecursorKey TransformationProduct
3-Fluoro-2-hydroxybenzoic acidMethylation (e.g., with dimethyl sulfate)3-Fluoro-2-methoxybenzoic acid
Suitably substituted chloro- or nitro-benzoateNucleophilic aromatic substitution with methoxide, followed by hydrolysis/oxidation3-Fluoro-2-methoxybenzoic acid

Chemical Reactivity and Reaction Mechanisms of Methyl 3 Fluoro 2 Methoxybenzoate

Reactivity Profile as a Benzoate (B1203000) Ester

The central feature of Methyl 3-fluoro-2-methoxybenzoate's reactivity is the ester group, which is susceptible to nucleophilic attack at the electrophilic carbonyl carbon. This reactivity is characteristic of carboxylic acid derivatives. chemistrytalk.orglibretexts.org

Ester hydrolysis is a fundamental reaction of esters, leading to the formation of a carboxylic acid and an alcohol. libretexts.org This process can be catalyzed by either acid or base. libretexts.orgchemguide.co.uk

Under acidic conditions, the hydrolysis of this compound is a reversible process. The reaction is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. libretexts.orgchemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. chemistrysteps.comlibretexts.org The reaction ultimately yields 3-fluoro-2-methoxybenzoic acid and methanol (B129727). google.com To drive the equilibrium towards the products, an excess of water is used. chemguide.co.uk

Reaction Scheme: Acid-Catalyzed Hydrolysis this compound + H₂O <=> 3-fluoro-2-methoxybenzoic acid + Methanol (in presence of H⁺ catalyst)

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This compound + NaOH → Sodium 3-fluoro-2-methoxybenzoate + Methanol

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Influence of Fluorine Substituent on Reactivity

Polarity Alterations

The polarity of a molecule, often estimated by its partition coefficient between octanol (B41247) and water (logP), is a critical parameter influencing its solubility, membrane permeability, and interactions with biological targets. The presence of both a polar ester group and a lipophilic aromatic ring, substituted with a methoxy (B1213986) and a fluorine group, gives this compound a balanced polarity.

Reactions at the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound is governed by the directing effects of the three substituents: the methoxy group (-OCH3), the fluorine atom (-F), and the methyl ester group (-COOCH3). The methoxy group is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The methyl ester is a deactivating meta-director. The combination and positioning of these groups dictate the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution

The electron-donating methoxy group and the electron-withdrawing fluorine and ester groups create a complex reactivity pattern for electrophilic aromatic substitution. The methoxy group strongly activates the positions ortho and para to it (positions 1, 3, and 5), while the fluorine and ester groups deactivate the ring.

A notable example of electrophilic aromatic substitution on a related compound is the formation of Methyl 3-fluoro-4-iodo-2-methoxybenzoate. This suggests that iodination of this compound is a feasible transformation, likely directed to the position para to the activating methoxy group.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

Reaction TypeReagents (Example)Expected Major Product
IodinationI2, Periodic acidMethyl 3-fluoro-4-iodo-2-methoxybenzoate
NitrationHNO3, H2SO4Regioisomeric mixture of nitrated products
HalogenationBr2, FeBr3Regioisomeric mixture of brominated products

Nucleophilic Aromatic Substitution (at fluorine positions)

The presence of an electron-withdrawing ester group ortho and para to the fluorine atom can activate the fluorine for nucleophilic aromatic substitution (SNAr). This reaction pathway allows for the introduction of a variety of nucleophiles at the C-3 position, displacing the fluoride (B91410) ion. While specific examples for this compound are not extensively documented in readily available literature, this type of reaction is a common strategy for the functionalization of fluorinated aromatic compounds.

Reactions of the Methoxy Group

The methoxy group is generally stable, but under certain conditions, it can undergo cleavage.

Potential for Demethylation (related compounds)

The cleavage of the methyl ether to yield a phenol (B47542) is a common transformation in organic synthesis, often accomplished using strong acids or Lewis acids. Reagents like boron tribromide (BBr3) or hydrobromic acid (HBr) are effective for the demethylation of aryl methyl ethers. While specific studies on the demethylation of this compound are not prevalent, the principles of this reaction are well-established and would likely be applicable, yielding Methyl 3-fluoro-2-hydroxybenzoate.

Derivatization Strategies

This compound serves as a valuable starting material for the synthesis of a variety of more complex molecules. The ester functionality is a prime site for derivatization.

One of the most fundamental derivatization reactions is the hydrolysis of the ester to the corresponding carboxylic acid. A European patent describes the hydrolysis of this compound using potassium hydroxide (B78521) in methanol to yield 3-fluoro-2-methoxybenzoic acid. This carboxylic acid is a versatile intermediate that can be further modified. For instance, the same patent details the conversion of the acid to the highly reactive 3-fluoro-2-methoxybenzoyl chloride using thionyl chloride. This acid chloride can then readily react with various nucleophiles, such as amines and alcohols, to form amides and other esters, respectively.

Another derivatization strategy involves the reduction of the ester group. While not specifically documented for this compound, similar esters can be reduced to the corresponding primary alcohol, (3-fluoro-2-methoxyphenyl)methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH4).

Table 2: Key Derivatization Reactions of this compound

Reaction TypeReagentsProduct
HydrolysisKOH, Methanol/Water3-Fluoro-2-methoxybenzoic acid
AmidationAmine (e.g., R-NH2)N-substituted 3-fluoro-2-methoxybenzamide
ReductionLiAlH4(3-Fluoro-2-methoxyphenyl)methanol

Synthesis of More Complex Derivatives

The structure of this compound, with its distinct functional groups, makes it a suitable precursor for the synthesis of various complex derivatives, including heterocyclic compounds of medicinal interest. A plausible and synthetically valuable transformation is its conversion into quinazolinone derivatives. Quinazolinones are a class of fused heterocyclic compounds that exhibit a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties.

While a direct synthesis of a quinazolinone from this compound is not extensively documented in readily available literature, a general and well-established synthetic strategy for quinazolinones can be adapted. This typically involves the initial conversion of the starting benzoate to an anthranilic acid derivative, followed by cyclization with an appropriate reagent.

A potential synthetic pathway to a quinazolinone derivative from this compound would likely involve the following key steps:

Nitration: Introduction of a nitro group onto the aromatic ring, directed by the existing substituents.

Reduction: Conversion of the nitro group to an amino group to form a substituted 2-aminobenzoate.

Cyclization: Reaction of the resulting aminobenzoate with a suitable one-carbon source, such as formamide (B127407) or a derivative, to construct the pyrimidinone ring of the quinazolinone system.

This strategic functionalization allows for the construction of complex heterocyclic scaffolds from a relatively simple starting material. The specific substitution pattern of the resulting quinazolinone would be determined by the regioselectivity of the initial nitration step.

Amidation of Ester Derivatives (general procedure)

The conversion of the methyl ester group in this compound to an amide is a fundamental transformation that allows for the introduction of a wide variety of functional groups and the extension of the molecular framework. Amidation can be achieved through several methods, with the direct reaction with an amine being a common approach.

A general procedure for the amidation of a methyl benzoate, such as this compound, can be carried out under base-promoted conditions. This method facilitates the nucleophilic attack of an amine on the ester carbonyl.

General Procedure:

To a solution of the amine (1.0 equivalent) and the ester (2.0 equivalents) in a dry solvent such as dimethyl sulfoxide (B87167) (DMSO), a strong base like potassium tert-butoxide (t-BuOK) (2.5 equivalents) is added portion-wise at room temperature. The reaction is typically rapid, often completing within a short period. The resulting amide can then be isolated and purified using standard techniques such as extraction and chromatography.

Alternatively, amidation can be mediated by reagents that activate the carboxylic acid derived from the ester. For instance, the hydrolysis of the ester to the corresponding carboxylic acid, followed by treatment with a coupling agent and an amine, is a widely used strategy.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for detailing the molecular structure of Methyl 3-fluoro-2-methoxybenzoate by providing information on the chemical environment of the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei. The analysis of chemical shifts, signal multiplicities, and coupling constants allows for an unambiguous assignment of each atom within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons and the protons of the methyl ester and methoxy (B1213986) groups. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The chemical shifts are influenced by the electronic effects of the fluorine, methoxy, and methyl ester substituents on the benzene (B151609) ring.

The methoxy group (-OCH₃) protons typically appear as a singlet, as do the methyl ester (-COOCH₃) protons, but at slightly different chemical shifts. Based on data for related compounds like methyl 2-methoxybenzoate (B1232891) and methyl 3-fluorobenzoate, the methoxy protons are expected around 3.9 ppm, and the methyl ester protons around 3.9 ppm as well, though their exact positions will be distinct. rsc.org The aromatic protons are anticipated to resonate in the range of 7.0-7.8 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound will show signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and methyl ester groups. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon atom bonded to the fluorine will show a large coupling constant (¹JCF).

Based on analogous compounds, the carbonyl carbon is expected to appear around 165 ppm. rsc.org The carbons of the methyl ester and methoxy groups will have signals in the range of 52-62 ppm. cdnsciencepub.com The aromatic carbons will resonate between approximately 115 and 160 ppm, with the carbon attached to the fluorine atom showing a characteristic splitting pattern. rsc.orgcdnsciencepub.com

¹⁹F NMR spectroscopy is particularly useful for fluorinated compounds. huji.ac.il For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine atom is influenced by its position on the aromatic ring and the nature of the adjacent substituents. For comparison, the ¹⁹F chemical shift for 3-fluorobenzoic acid is reported, and the esterification is not expected to cause a large shift. rsc.org The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra allows for the precise assignment of each signal to a specific atom in the this compound molecule. The multiplicity of each signal (singlet, doublet, triplet, etc.) provides information about the number of neighboring NMR-active nuclei. For instance, the aromatic protons will exhibit complex splitting patterns (doublets of doublets or multiplets) due to coupling with both adjacent protons and the fluorine atom.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
~7.6MultipletAromatic H
~7.2MultipletAromatic H
~7.1MultipletAromatic H
~3.9SingletMethoxy (-OCH₃)
~3.9SingletMethyl Ester (-COOCH₃)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~165Carbonyl (C=O)
~158 (d, ¹JCF ≈ 250 Hz)C-F
~148C-OCH₃
~125Aromatic CH
~122Aromatic C-COOCH₃
~120Aromatic CH
~118 (d, ²JCF ≈ 20 Hz)Aromatic CH
~62Methoxy (-OCH₃)
~52Methyl Ester (-COOCH₃)

Table 3: Predicted ¹⁹F NMR Data for this compound

Chemical Shift (ppm)Multiplicity
~ -115Multiplet

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

The IR spectrum of this compound will show several characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. brainly.com The presence of the aromatic ring will be indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. brainly.comresearchgate.net

The C-O stretching vibrations of the ester and ether linkages will result in strong bands in the fingerprint region, between 1000 and 1300 cm⁻¹. brainly.com A band corresponding to the C-F stretch is also expected, typically in the 1000-1400 cm⁻¹ range. The precise positions of these bands can provide further structural information.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
~3100-3000Aromatic C-H Stretch
~2950Aliphatic C-H Stretch
~1730Carbonyl (C=O) Stretch
~1600, 1480Aromatic C=C Stretch
~1250C-O Stretch (Ester/Ether)
~1100C-F Stretch

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.

The molecular formula for this compound is C₉H₉FO₃. Its molecular weight is approximately 184.16 g/mol . In an electron ionization (EI) mass spectrum, the molecule loses an electron to form a positively charged molecular ion (M⁺•). This ion is responsible for the molecular ion peak, which would be observed at a mass-to-charge ratio (m/z) of 184. The molecular ion peak is essential as it represents the intact molecule and serves as the primary reference for identifying fragment ions. bohrium.com For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. nih.gov

The molecular ion of this compound is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. The analysis of these fragments provides structural information. For meta-substituted isomers like methyl 3-methoxybenzoate, fragmentation is generally governed by established rules without the complex interactions often seen in ortho isomers. rsc.org

Common fragmentation pathways for benzoate (B1203000) esters include:

Loss of the methoxy radical (•OCH₃): This results in the formation of an acylium ion [M - 31]⁺. This is a very common fragmentation pattern for methyl esters.

Loss of the methoxycarbonyl group (•COOCH₃): This cleavage would lead to a fragment corresponding to the substituted benzene ring [M - 59]⁺.

Loss of formaldehyde (B43269) (CH₂O): An unusual loss of a formaldehyde molecule from the [M–OCH₃]⁺ cation has been observed in related isomers. rsc.org

The relative abundance of these and other fragment ions creates a unique mass spectrum that serves as a fingerprint for the compound's structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Description Lost Neutral Fragment Predicted m/z
Molecular Ion (M⁺•) - 184
Loss of Methoxy Radical •OCH₃ 153
Loss of Formyl Radical •CHO 155
Loss of Methoxycarbonyl Radical •COOCH₃ 125

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region. The spectrum of methyl benzoate shows absorptions arising from π → π* transitions of the benzene ring and the carbonyl group.

Substituents on the benzene ring can cause shifts in the wavelength of maximum absorption (λ_max) and changes in the molar absorptivity (ε). Studies on ortho- and para-substituted methyl benzoate derivatives have shown that electron-donating groups like -OCH₃ significantly affect the absorption spectra. sielc.com For these derivatives, the lowest energy absorption band may consist of two overlapping electronic transitions. sielc.com The electronic and molecular structure of such molecules can change in the excited state. sielc.com In meta-substituted benzoic acids, the electronic effects of substituents are the primary drivers of observed changes in the UV spectrum. bohrium.com Methyl benzoate itself does not have chromophores that absorb light at wavelengths greater than 290 nm. The presence of the fluoro and methoxy groups on the ring in this compound is expected to influence the position and intensity of these electronic transitions compared to the unsubstituted parent compound.

X-ray Diffraction Studies (for crystalline forms of related compounds)

For example, the crystal structure of methyl 2-acetamido-5-chlorobenzoate has been determined, revealing details about its conformation and packing in the solid state. Such studies provide precise measurements of bond lengths, bond angles, and dihedral angles, such as the angle between the plane of the aromatic ring and the ester group. In another example involving a dimolybdenum complex with 4-methylbenzoate ligands, X-ray diffraction elucidated the complete molecular structure, including bond metrics and the spatial arrangement of the ligands around the metal centers. These studies demonstrate how X-ray crystallography can confirm the connectivity of atoms and reveal non-covalent interactions, such as hydrogen bonding and crystal packing forces, which govern the macroscopic properties of the crystalline material.

Intermolecular Interactions Analysis

The molecular structure of this compound allows for a variety of potential non-covalent interactions that are crucial in determining its solid-state packing and macroscopic physical properties. The presence of electronegative fluorine and oxygen atoms, coupled with an aromatic π-system, suggests that hydrogen bonds and π-π stacking would be the predominant forces governing its crystal architecture.

Hydrogen Bonding Networks

While this compound does not possess strong hydrogen bond donors (like -OH or -NH groups), it can participate in weaker C–H···O and C–H···F hydrogen bonds. The hydrogen atoms on the aromatic ring and the methyl groups can act as weak donors, interacting with the lone pairs of the oxygen atoms in the methoxy and ester groups, and the fluorine atom.

The carbonyl oxygen of the ester group is expected to be a significant hydrogen bond acceptor. The relative orientation of the molecules in the crystal lattice would be influenced by the formation of these weak hydrogen bonds, likely leading to the formation of dimeric motifs or extended chain-like structures. The specific geometry and strength of these interactions, including bond distances and angles, would require experimental crystallographic data for confirmation.

Interactive Data Table: Potential Hydrogen Bond Interactions

DonorAcceptorInteraction TypeExpected Nature
C-H (Aromatic)O (Carbonyl)C–H···OWeak, directional
C-H (Aromatic)O (Methoxy)C–H···OWeak, directional
C-H (Methyl)O (Carbonyl)C–H···OWeak, less directional
C-H (Methyl)O (Methoxy)C–H···OWeak, less directional
C-H (Aromatic)FC–H···FVery weak, debated significance
π-π Stacking Interactions

The presence of the benzene ring in this compound makes it a candidate for engaging in π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The substitution pattern on the benzene ring, with both electron-donating (methoxy) and electron-withdrawing (fluoro, methyl ester) groups, will influence the quadrupole moment of the aromatic ring and, consequently, the geometry and strength of the π-π stacking.

Computational Studies and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. scirp.org For Methyl 3-fluoro-2-methoxybenzoate, DFT calculations offer a detailed picture of its geometry, electronic properties, and spectroscopic behavior. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a balance of accuracy and computational cost. researchgate.netorientjchem.org

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its optimized geometry. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The optimization process would reveal the planarity of the benzene (B151609) ring and the orientation of the methoxy (B1213986) and methyl ester substituents. The presence of the fluorine and methoxy groups at the ortho and meta positions relative to the ester group introduces steric and electronic effects that influence the final geometry. nih.gov For instance, the bond lengths and angles around the substituted carbons on the aromatic ring would be expected to deviate from those of an unsubstituted benzene ring. orientjchem.org DFT calculations can precisely quantify these structural parameters. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC-F~1.35 Å
C-O (methoxy)~1.36 Å
C=O (ester)~1.21 Å
C-O (ester)~1.34 Å
Bond AngleC-C-F~118°
C-C-O (methoxy)~122°
Dihedral AngleC-C-O-C (methoxy)~0° or ~180°
C-C-C=O (ester)~0° or ~180°

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic compounds. Actual values would be determined by specific DFT calculations.

Once the optimized geometry is obtained, DFT is used to analyze the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. frontiersin.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the electron-withdrawing fluorine atom and the electron-donating methoxy group will influence the energies of the frontier orbitals. acs.orgvaia.com The interplay of their inductive and resonance effects will determine the final energy gap. DFT calculations can provide precise values for the HOMO and LUMO energies and the resulting gap. frontiersin.org

Table 2: Illustrative Frontier Orbital Energies for this compound

OrbitalPredicted Energy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These values are illustrative and based on typical ranges for substituted aromatic compounds. frontiersin.org

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. preprints.org It is a valuable tool for predicting how a molecule will interact with other charged species. researchgate.netjocpr.com The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. nih.gov

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the carbonyl group in the ester and the methoxy group, as well as the fluorine atom, due to the high electronegativity of these atoms. nih.govcsbsju.edu Conversely, the hydrogen atoms of the methyl groups and the aromatic ring would exhibit a more positive potential. This information is crucial for understanding intermolecular interactions and potential reaction sites.

DFT calculations can also be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the chemical shifts of ¹H and ¹³C nuclei. nih.govacs.orgacs.org

The predicted NMR spectrum for this compound would show distinct signals for each unique hydrogen and carbon atom in the molecule. The chemical shifts would be influenced by the electronic environment of each nucleus. For example, the aromatic protons would have their chemical shifts affected by the electron-withdrawing nature of the fluorine and ester groups and the electron-donating nature of the methoxy group. nih.govresearchgate.netnih.gov Similarly, the carbon chemical shifts would be highly dependent on the attached functional groups. Comparing the calculated NMR spectrum with an experimentally obtained one is a powerful method for structural verification. ufv.br

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.8110 - 135
Methoxy (-OCH₃)~3.9~56
Ester (-OCH₃)~3.8~52
Carbonyl (C=O)-~165
C-F-~150-160 (JCF)
C-OCH₃-~145-155

Note: These are illustrative chemical shift ranges. The actual values would be calculated using DFT and would include specific coupling constants (e.g., JCF for the carbon attached to fluorine).

Prediction of Spectroscopic Parameters

Vibrational Frequencies (FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental technique for identifying functional groups within a molecule. The vibrational modes of this compound can be predicted with high accuracy using computational methods like Density Functional Theory (DFT). DFT calculations, often employing functionals such as B3LYP with a basis set like 6-31G(d,p), can compute the harmonic vibrational frequencies of the molecule in its ground state. scielo.org.za These theoretical calculations allow for the assignment of specific vibrational modes (stretching, bending, wagging) to the absorption bands observed in an experimental FT-IR spectrum. nih.gov

The analysis helps in understanding the molecule's structural characteristics. For aromatic compounds, C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. scielo.org.za The stretching vibrations for C=C bonds within the benzene ring are expected in the 1650-1430 cm⁻¹ range. scielo.org.za The prominent carbonyl (C=O) stretching vibration of the ester group is a strong indicator, while the stretching of the C-O bonds and the vibrations associated with the methyl (CH₃) and methoxy (O-CH₃) groups also provide characteristic signals. scielo.org.za The vibrations involving the fluorine atom, specifically the C-F stretching mode, are also identifiable.

Below is a table of representative vibrational frequencies that would be expected for this compound based on DFT calculations for similar structures. scielo.org.zaresearchgate.net

Vibrational Mode Typical Frequency Range (cm⁻¹) Functional Group
Aromatic C-H Stretch3100 - 3000Benzene Ring
Methyl C-H Stretch3030 - 2890-OCH₃, -COOCH₃
Carbonyl C=O Stretch1730 - 1715Ester
Aromatic C=C Stretch1650 - 1430Benzene Ring
Methyl C-H Bend1465 - 1430-OCH₃, -COOCH₃
C-O Stretch1300 - 1050Ester, Methoxy Ether
C-F Stretch1250 - 1000Fluorobenzene
C-H Out-of-Plane Bend900 - 625Benzene Ring

This table presents expected frequency ranges based on computational data for functionally related molecules.

UV-Vis Absorption Spectra

The electronic transitions of this compound can be investigated using Ultraviolet-Visible (UV-Vis) spectroscopy and elucidated with theoretical calculations. Time-dependent density functional theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra of molecules. nih.gov This analysis calculates the energies of electronic excitations from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov

For substituted benzenes, the absorption bands in the UV region typically arise from π→π* transitions within the aromatic ring. The substitution pattern—in this case, with fluoro, methoxy, and methyl ester groups—influences the energies of the molecular orbitals and thus the wavelengths of these transitions. cdnsciencepub.comcapes.gov.br The spectrum of benzoic acid and its derivatives generally shows a primary absorption band around 230 nm. cdnsciencepub.com The electronic and steric effects of the substituents can cause shifts in the wavelength and intensity of these bands. cdnsciencepub.com TD-DFT calculations can model these effects and help assign the observed absorption peaks to specific electronic transitions, such as those between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Transition Type Typical Absorption Range (nm) Molecular Moiety
π→π200 - 280Substituted Benzene Ring
n→π300 - 350Carbonyl Group (C=O)

This table shows typical absorption regions for the electronic transitions expected in the title compound.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. researchgate.netnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, partitioning the crystal space into regions where the electron density of a given molecule dominates. The surface is colored based on different properties, most commonly the normalized contact distance (d_norm), which highlights regions of intermolecular contact. nih.gov

The d_norm function uses the distance from the surface to the nearest atom inside (d_i) and outside (d_e) the surface, along with the van der Waals radii of the atoms. Red spots on the d_norm surface indicate close contacts (shorter than the sum of van der Waals radii), white regions represent contacts at approximately the van der Waals distance, and blue regions signify longer contacts. nih.gov This visualization provides an immediate picture of the most significant interaction points, such as hydrogen bonds. nih.gov

Quantification of Intermolecular Contacts

For a molecule like this compound, the primary interactions would involve hydrogen, oxygen, carbon, and fluorine atoms. The analysis provides the percentage contribution of each contact type (e.g., H···H, O···H, C···H, F···H) to the total Hirshfeld surface area. In many organic molecules, H···H contacts are the most abundant. nih.govresearchgate.net The presence of oxygen and fluorine atoms would lead to significant O···H and F···H contacts, which are crucial for understanding the hydrogen bonding network.

The following table shows a representative breakdown of intermolecular contacts for a related organic molecule, illustrating the type of quantitative data obtained from Hirshfeld analysis. nih.govresearchgate.net

Contact Type Typical Contribution to Hirshfeld Surface (%)
H···H40 - 55%
O···H / H···O15 - 25%
C···H / H···C15 - 25%
C···C5 - 15%
F···H / H···FVariable

This table is illustrative, showing typical percentage contributions for related organic molecules as determined by Hirshfeld surface analysis.

Fingerprint Plots for Interaction Visualization

The 2D fingerprint plots provide a visual summary of the nature and reciprocity of intermolecular contacts. researchgate.net Each type of interaction has a characteristic appearance on the plot:

H···H contacts typically appear as a large, diffuse region in the center of the plot. nih.gov

Hydrogen bonds (like O···H or N···H) are represented by distinct, sharp "spikes" at the bottom left of the plot, indicating close contacts. nih.gov

C···H contacts often appear as "wings" on either side of the main H···H distribution.

π-π stacking interactions, involving C···C contacts, are visible in the outer regions of the plot and are often confirmed using the shape index surface. nih.gov

By examining the full fingerprint and its decomposed plots for specific atom pairs, researchers can gain a detailed understanding of the forces governing the crystal's supramolecular architecture.

Molecular Dynamics (MD) Simulations (for related compounds)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD studies on this compound are not prominent, research on related substituted benzoate (B1203000) anions provides valuable insights into how these molecules behave in complex environments. cdnsciencepub.com

For instance, MD simulations have been used to investigate the interaction of ortho- and para-substituted benzoate anions with surfactant bilayers. cdnsciencepub.com These simulations follow the trajectory of the benzoate ions, revealing how they are trapped and oriented near the interface of the bilayer. cdnsciencepub.com Such studies can determine the extent of reorientational motion and show that this motion can be restricted depending on the structure of the surrounding medium. cdnsciencepub.com This information is crucial for understanding how small molecules like benzoates interact with cell membranes or other biological interfaces, a key factor in fields like drug delivery and material science. researchgate.netnih.gov

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density (ρ) of a molecule to define chemical bonds and atomic interactions. The theory is based on the topological analysis of the electron density scalar field. Critical points in this field, where the gradient of the electron density is zero (∇ρ = 0), are used to partition the molecule into distinct atomic basins.

A key element of QTAIM is the bond critical point (BCP), which is a point of minimum electron density between two bonded atoms. The properties of the electron density at the BCP provide quantitative information about the nature of the bond. For example:

The value of the electron density (ρ_BCP) itself correlates with the bond order.

The Laplacian of the electron density (∇²ρ_BCP) indicates the nature of the interaction. A negative value (∇²ρ_BCP < 0) is characteristic of shared-shell (covalent) interactions, while a positive value (∇²ρ_BCP > 0) signifies closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals forces.

Bond ellipticity measures the deviation of the electron density from cylindrical symmetry along the bond path and is used to quantify the π-character of a bond.

QTAIM provides a powerful framework for unambiguously defining chemical structure and bonding, moving beyond classical line-bond drawings to a description based on the fundamental properties of the electron density.

Noncovalent Interaction (NCIplot) Computational Tools

Noncovalent interactions (NCIs) are fundamental in dictating the three-dimensional architecture of molecular crystals, influencing everything from crystal packing to polymorphism. The NCIplot is a powerful computational tool that allows for the visualization and analysis of these weak interactions in real space. nih.govnih.gov It is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). By plotting s against sign(λ₂)ρ, where λ₂ is the second eigenvalue of the Hessian matrix of the electron density, it is possible to identify and characterize different types of noncovalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions. researchgate.netresearchgate.net

The resulting visualization typically uses a color-coded isosurface. Generally, blue or green areas signify attractive interactions like hydrogen bonds and van der Waals forces, while red areas indicate repulsive or steric clashes. researchgate.net This qualitative yet insightful representation is invaluable for understanding how molecules like this compound might self-assemble in the solid state.

As of the latest literature surveys, specific NCIplot analyses performed directly on this compound have not been reported. However, the principles of the NCIplot methodology can be applied to predict the likely noncovalent interactions that would govern its crystal structure. The presence of a fluorine atom, a methoxy group, and a methyl ester functionality suggests a rich variety of potential interactions.

Predicted Noncovalent Interactions in this compound:

Interacting Atoms/GroupsType of InteractionExpected NCIplot Signature
C-H···O (methoxy/ester)Weak Hydrogen BondExtended, low-density green isosurface
C-H···FWeak Hydrogen BondSmall, localized green isosurface
F···FHalogen-Halogen InteractionVery weak, diffuse green/blue isosurface
π···π (aromatic ring)Stacking InteractionBroad, flat green isosurface between rings
C=O···πCarbonyl-π InteractionLocalized green isosurface

This table is predictive and based on the functional groups present in the molecule, illustrating the types of interactions an NCIplot analysis would likely reveal.

Energy Framework Calculations

Energy framework calculations are a computational method used to quantify the energetic landscape of molecular crystals. This analysis, often performed using software that can process crystallographic data, calculates the interaction energies between a central molecule and its surrounding neighbors within the crystal lattice. These energies are typically partitioned into electrostatic, polarization, dispersion, and exchange-repulsion components, providing a detailed understanding of the forces holding the crystal together.

The results are often visualized as a series of "frameworks" or "topologies," where the thickness of the cylinders connecting molecular pairs is proportional to the magnitude of the interaction energy. This offers a clear and quantitative picture of the most significant intermolecular interactions responsible for the stability of the crystal structure.

Specific energy framework calculations for this compound are not currently available in published research. Such a study would first require the determination of its single-crystal X-ray structure. From the crystallographic information file (CIF), the interaction energies between a central molecule and its neighbors in the first coordination sphere would be calculated.

Hypothetical Energy Framework Analysis for a this compound Crystal:

Interaction TypeDominant Energy ComponentEstimated Energy Range (kJ/mol)
C-H···O Hydrogen BondsElectrostatic & Dispersion-10 to -25
π-stackingDispersion-20 to -50
C-H···π InteractionsDispersion-5 to -15
Dipole-DipoleElectrostatic-5 to -10

This table presents a hypothetical breakdown of interaction energies that would be expected from an energy framework calculation on a crystal of this compound. The values are estimates based on typical strengths of such interactions.

The combination of NCIplot and energy framework calculations would provide a comprehensive understanding of the supramolecular chemistry of this compound, bridging the gap between its molecular structure and its macroscopic properties. Future crystallographic and computational studies are needed to provide specific data for this compound.

Applications and Advanced Research Areas

Role as an Intermediate in Organic Synthesis

In organic synthesis, an intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. Methyl 3-fluoro-2-methoxybenzoate serves as a versatile intermediate, primarily due to its array of functional groups—an ester, a fluorine atom, and a methoxy (B1213986) group—which can be selectively targeted and modified.

Fluorinated compounds are of great interest in the pharmaceutical industry because the inclusion of fluorine can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity. ossila.com Fluorinated building blocks are widely utilized in the synthesis of various therapeutic agents, including anti-inflammatory and anticancer drugs. ossila.com

While specific pharmaceuticals derived directly from this compound are not extensively documented in publicly available literature, related benzoate (B1203000) derivatives are crucial in creating major drugs. For instance, methyl p-bromobenzoate is a key raw material for the antitumor drug pemetrexed (B1662193) disodium. mdpi.com Similarly, the precursor molecule 3-fluoro-2-methylbenzoic acid serves as a structural scaffold for developing novel sodium-glucose transporter 2 (SGLT2) inhibitors, a class of drugs used to treat diabetes. ossila.com The structural similarity of this compound to these precursors positions it as a compound of high potential for analogous applications in pharmaceutical synthesis.

The introduction of fluorine into the structure of agrochemicals can have a dramatic positive effect on their biological activity. ossila.com As a result, fluorinated building blocks are integral to the production of modern herbicides, insecticides, and fungicides. ossila.com For example, a related compound, 5-fluoro-2-methylbenzoic acid, is used to synthesize phthalides, which are heterocyclic compounds with applications as fungicides. ossila.com This demonstrates the utility of the fluorinated benzoic acid scaffold in developing new crop protection agents.

This compound is a valuable precursor for creating a variety of other benzoate derivatives. A fundamental reaction is the hydrolysis of the methyl ester group under acidic or basic conditions to yield 3-fluoro-2-methoxybenzoic acid. cookechem.comchemicalbook.com This corresponding carboxylic acid is itself a versatile building block for further chemical transformations. ossila.com The presence of the fluorine and methoxy groups on the aromatic ring also influences its reactivity in electrophilic aromatic substitution reactions, allowing for the synthesis of more complex, multi-substituted benzene (B151609) derivatives. smolecule.com

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, small organic molecules are designed and synthesized to interact with biological targets and treat diseases. This compound and its derivatives are of significant interest in this field.

The term "building block" refers to a molecule that can be readily incorporated into a larger, more complex structure. This compound is a classic example of a fluorinated building block. ossila.com Its utility stems from its distinct chemical handles that allow for stepwise and controlled modifications. Medicinal chemists can leverage these features to systematically alter the molecule's properties to achieve a desired biological effect. For example, derivatives of the related 5-fluoro-2-methylbenzoic acid have been synthesized as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. ossila.com The unique substitution pattern of this compound makes it an attractive scaffold for developing new classes of bioactive compounds.

While comprehensive biological activity screening data for this compound is not widely published, research on analogous compounds provides a strong rationale for its investigation. For example, a related compound, methyl 3,4-difluoro-2-methoxybenzoate, has been explored for potential antimicrobial and anticancer properties. smolecule.com Furthermore, molecules synthesized from 5-fluoro-2-methylbenzoic acid have been shown to exhibit antiproliferative activity against cancer cells by interfering with microtubule formation, ultimately leading to apoptosis (programmed cell death). ossila.com These findings suggest that this compound is a promising candidate for inclusion in screening libraries to discover new leads for drug development, particularly in oncology and infectious diseases.

Investigation of Potential Biological Activities

Antimicrobial Properties (for related compounds)

The search for novel antimicrobial agents is critical in combating drug-resistant bacteria. nih.gov Fluorinated compounds are a significant area of this research. nih.gov For instance, a series of 1-fluorobenzoyl-4-aryl(alkyl)thiosemicarbazides, which share the fluorinated benzoic acid core, were synthesized and evaluated for their antibacterial activity against Gram-positive bacteria. nih.gov While the direct 1,2,4-triazole (B32235) cyclized analogues showed little activity, the parent thiosemicarbazides demonstrated that their effectiveness was highly dependent on the substitution pattern. nih.gov Specifically, derivatives with a trifluoromethyl group showed the most promise, with activity against both reference and pathogenic methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov

In another study, novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives were developed as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov One compound from this series demonstrated excellent in vitro activity against S. aureus and was also effective in in vivo models of infection. nih.gov This highlights the potential of the fluoro-methoxy substitution pattern in the development of new antibacterial agents.

Anticancer Activity (for related compounds)

Fluorine-containing molecules represent a significant portion of approved anticancer drugs. researchgate.netnih.gov The introduction of fluorine can significantly affect the anticancer and antimicrobial activities of compounds. nih.gov For example, fluorinated benzothiazole (B30560) derivatives have been studied for their in vitro anticancer activity against human breast and colon cancer cell lines. nih.gov The 5-fluoro derivative, in particular, showed potent antiproliferative activity against all tested cell lines. nih.gov

Similarly, 2-phenylbenzoxazole (B188899) fluorosulfate (B1228806) derivatives have been synthesized and tested for their anticancer properties. mdpi.com An ortho-substituted fluorosulfate derivative demonstrated significant cytotoxicity against the MCF-7 breast carcinoma cell line. mdpi.com Molecular docking studies suggest a structural similarity to known inhibitors of human estrogen receptor (hER) and HER2, indicating its potential as an antiproliferative therapeutic agent. mdpi.com The inclusion of a fluorosulfate group through SuFEx chemistry has been shown to enhance the anticancer activity of several therapeutic agents. mdpi.com

STING Agonists (for related compounds)

The Stimulator of Interferon Genes (STING) pathway is a key component of the innate immune system, and its activation has emerged as a promising strategy in cancer immunotherapy. nih.govnih.gov Research into small molecule STING agonists has led to the development of various compounds, some of which feature substituted aromatic structures. nih.govgoogle.com For example, a structure-activity relationship study based on a benzothiophene (B83047) oxobutanoic acid scaffold led to a series of potent STING-activating derivatives. nih.gov Although not directly a benzoate, this work underscores the importance of substituted aromatic rings in designing molecules that can effectively target and activate the STING protein. nih.gov While many STING agonists are cyclic dinucleotide (CDN) analogues, non-CDN small molecules are also being developed, which could potentially include structures derived from or related to substituted benzoates. nih.govgoogle.com

Inhibitors of Cholesterol Ester Transfer Protein (for related compounds)

Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoproteins (HDL) to low-density lipoproteins (LDL), and its inhibition is a therapeutic target for managing dyslipidemia. nih.govscielo.brnih.gov Several small molecule CETP inhibitors have been developed and studied in large-scale clinical trials. nih.govnih.gov The development of these inhibitors often involves complex aromatic structures. For instance, the synthesis of oxoacetamido-benzamide derivatives as CETP inhibitors has been described, where substituted benzoate intermediates like methyl 3-(4-(trifluoromethoxy)benzylamino) benzoate were utilized. scielo.br This demonstrates how benzoate-related structures can serve as foundational building blocks in the synthesis of more complex molecules designed to inhibit protein function. scielo.brscielo.br Although several CETP inhibitors have been tested, their clinical success has been mixed. nih.govmdpi.com

Pharmacological Chaperones (for related compounds)

Pharmacological chaperones are small molecules that can bind to and stabilize misfolded proteins, allowing them to pass the cell's quality control systems and exert their normal function. nih.govbiorxiv.org This approach is particularly promising for genetic diseases caused by destabilizing missense mutations. biorxiv.org The concept was notably demonstrated with nonpeptidic antagonists of the V2 vasopressin receptor, which could rescue the function of mutant receptors causing nephrogenic diabetes insipidus. nih.gov These small molecule ligands, which include structures like benzamides and azepines, act intracellularly to promote proper folding. nih.gov While not directly involving this compound, this field relies on small, cell-permeant molecules, a category where substituted benzoates could potentially be explored as scaffolds for developing new pharmacological chaperones. nih.govnih.gov

Antiviral Nucleoside Analogues (for related compounds)

Nucleoside analogues are a cornerstone of antiviral therapy, functioning by mimicking natural nucleosides to inhibit viral DNA or RNA synthesis. ontosight.aiscienceopen.comnih.gov The modification of the nucleoside structure, including the addition of fluorine atoms, is a key strategy in developing these drugs. ontosight.ainih.govmdpi.com For example, 2'-deoxy-2'-fluorocytidine (B130037) showed potent inhibition of the Hepatitis C virus (HCV). nih.gov The synthesis of these complex molecules can sometimes start from simpler aromatic compounds. While there isn't a direct synthetic route from this compound to a nucleoside analogue described in the provided results, fluorinated aromatic compounds are crucial building blocks in organic synthesis. researchgate.net The development of fluorinated furan-nucleoside hybrids and other fluorinated heterocycles as antiviral agents further illustrates the importance of fluorine in this therapeutic area. nih.gov

Materials Science Applications (potential)

The unique properties imparted by fluorine atoms make fluorinated organic compounds highly valuable in materials science. researchgate.netrsc.org The introduction of fluorine into a molecule can lower both the HOMO and LUMO energy levels, which can facilitate electron injection and improve resistance to oxidative degradation in electronic devices. rsc.org Furthermore, intermolecular interactions involving fluorine can influence the solid-state packing of molecules, potentially enhancing charge carrier mobility. rsc.org

Aromatic esters, particularly those with fluorine substitutions, have been investigated for applications in liquid crystals. tandfonline.comacs.org For instance, chiral rod-like mesogens based on two biphenyls connected by an ester linkage, with a fluorine-substituted phenyl group, have been shown to exhibit a desirable antiferroelectric phase over a very broad temperature range. tandfonline.com This suggests that compounds like this compound could serve as precursors or components in the design of new liquid crystalline materials with specific and useful properties. researchgate.nettandfonline.com

Biochemical Research Probes

Substituted benzoic acids and their derivatives are frequently used as scaffolds in the design of biologically active molecules and biochemical probes. The specific substitution pattern of this compound offers a starting point for the synthesis of targeted probes for studying biological systems.

The fluorine atom can be useful for ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions and dynamics in biological systems without the background noise present in ¹H NMR. A molecule containing this compound as a core could be designed to bind to a specific protein or enzyme, and the fluorine atom would act as a reporter on the binding event and the local environment.

Q & A

Q. Table 1: Synthesis Parameters

StepReagents/ConditionsTimeTemperatureYield
12,4,6-Trichlorotriazine, DIPEA7 h-35°C90%
2Vanillin, DIPEA47 h40°C-
3Methyl 3-aminobenzoate23.5 h40°C90%

Basic: How is the molecular structure of this compound confirmed?

Methodological Answer:
Structural validation relies on:

  • ¹H NMR : Peaks at δ = 3.76 ppm (methoxy group) and aromatic proton shifts confirm substitution patterns .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. SHELX workflows are robust for small-molecule refinement, even with twinned data .

Advanced: How do substituents (fluoro vs. methoxy) influence regioselectivity in reactions?

Methodological Answer:
The electron-withdrawing fluoro group directs electrophilic substitution to the ortho/para positions, while the methoxy group (electron-donating) stabilizes intermediates via resonance. Computational modeling (DFT) or Hammett σ constants can predict regiochemical outcomes. Experimental validation via NMR tracking of intermediates is critical .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Methodological Answer:

  • Temperature Control : Lower temperatures (-35°C) prevent side reactions in triazine activation .
  • Catalyst Screening : DIPEA enhances nucleophilicity in SNAr reactions.
  • Stoichiometry : A 1.15:1 molar ratio of methyl 3-aminobenzoate to triazine minimizes unreacted intermediates .

Advanced: How are by-products characterized and mitigated?

Methodological Answer:

  • Chromatography : MPLC with silica gel (CH₂Cl₂/EtOAc gradients) separates by-products.
  • Spectroscopy : LC-MS identifies undesired adducts (e.g., over-alkylated derivatives).
  • Process Adjustments : Reducing reaction time or using scavengers (e.g., molecular sieves) minimizes degradation .

Advanced: How are contradictory spectral or crystallographic data resolved?

Methodological Answer:

  • Cross-Validation : Compare NMR shifts with analogs (e.g., 3-fluoro-4-methoxyphenylacetic acid) .
  • SHELX Refinement : Adjust occupancy parameters for disordered atoms in X-ray data .
  • Dynamic NMR : Resolve rotational barriers in methoxy/fluoro substituents at variable temperatures .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : OSHA-compliant goggles and nitrile gloves prevent exposure .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Storage : Keep in sealed containers at 2–8°C, away from ignition sources .

Advanced: How does steric hindrance affect functionalization of the benzene ring?

Methodological Answer:
The 2-methoxy and 3-fluoro groups create steric congestion, slowing electrophilic substitution. Kinetic studies (e.g., monitoring reaction rates via HPLC) quantify hindrance effects. Bulky directing groups (e.g., triazine) or microwave-assisted heating can overcome this .

Advanced: What computational tools predict reactivity in derivative synthesis?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate transition states for substituent interactions.
  • Docking Studies : Assess binding affinity in catalytic systems (e.g., esterases).
  • SHELXD : Phasing algorithms aid in modeling electron density maps for intermediates .

Advanced: How are environmental impacts assessed for lab-scale synthesis?

Methodological Answer:

  • Life Cycle Analysis (LCA) : Track solvent waste (e.g., CH₂Cl₂ recycling).
  • Ecotoxicity Testing : Use Daphnia magna assays to evaluate aquatic toxicity (referencing analogs like H420 hazards) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.